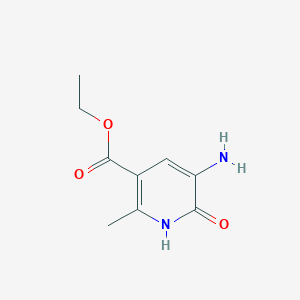
Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an amino group, an ethoxycarbonyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-5-hydroxybenzoic acid: This compound shares the amino group and a similar aromatic structure but differs in the presence of a hydroxy group instead of an ethoxycarbonyl group.
3-amino-5-hydrazinopyrazole: Another compound with an amino group, but with a pyrazole ring instead of a pyridine ring.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound features a triazole ring and is used in the synthesis of energetic salts.
Uniqueness
Ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups and its pyridine ring structure
Eigenschaften
CAS-Nummer |
143708-31-0 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-7(10)8(12)11-5(6)2/h4H,3,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
DGDSBNAWYBWHDL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)N)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)N)C |
Synonyme |
3-Pyridinecarboxylicacid,5-amino-1,6-dihydro-2-methyl-6-oxo-,ethylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















